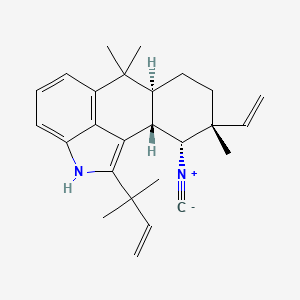

ambiguine H isonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-15-(2-methylbut-3-en-2-yl)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |

InChI |

InChI=1S/C26H32N2/c1-9-24(3,4)22-21-19-16(12-11-13-18(19)28-22)25(5,6)17-14-15-26(7,10-2)23(27-8)20(17)21/h9-13,17,20,23,28H,1-2,14-15H2,3-7H3/t17-,20-,23+,26-/m0/s1 |

InChI Key |

DBOXZAYTFKDLHJ-CSOFANMDSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=C(NC4=CC=CC(=C43)C2(C)C)C(C)(C)C=C)C=C |

Canonical SMILES |

CC1(C2CCC(C(C2C3=C(NC4=CC=CC1=C43)C(C)(C)C=C)[N+]#[C-])(C)C=C)C |

Synonyms |

ambiguine H isonitrile |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Ambiguine H Isonitrile

Elucidation of the Ambiguine (B12290726) Biosynthetic Gene Cluster (amb BGC)

The genetic blueprint for the synthesis of ambiguine alkaloids is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been pivotal in understanding the step-by-step assembly of these intricate natural products.

Identification and Functional Characterization of Key Genes

In the producing organism, Fischerella ambigua UTEX 1903, the ambiguine (amb) biosynthetic gene cluster spans approximately 42 kilobase pairs and contains 32 protein-coding genes. nih.gov Bioinformatic analysis and subsequent in vitro characterization of the enzymes encoded by these genes have confirmed their association with ambiguine biosynthesis. nih.gov Key among these are the genes responsible for the formation of the isonitrile moiety and the subsequent tailoring reactions that lead to the structural diversity of the ambiguine family.

Heterologous expression of specific genes from the amb cluster has been instrumental in assigning function to the encoded proteins. nih.gov For instance, the enzymes AmbI1, AmbI2, and AmbI3 have been shown to be crucial for the biosynthesis of the initial indole (B1671886) isonitrile intermediate. nih.govannualreviews.org Further downstream, prenyltransferases and oxygenases, also encoded within the cluster, are responsible for the cyclization and decoration of the core structure to yield the various ambiguine congeners, including ambiguine H isonitrile. nih.govresearchgate.net

| Gene/Enzyme | Function in Ambiguine Biosynthesis |

| amb BGC | Complete biosynthetic gene cluster for ambiguine alkaloids |

| AmbI1/AmbI2 | Isonitrile synthases, homologous to IsnA |

| AmbI3 | Fe(II)/α-ketoglutarate-dependent dioxygenase, homologous to IsnB |

| Prenyltransferases | Catalyze the addition of isoprenoid units |

| Oxygenases | Involved in late-stage tailoring reactions (e.g., chlorination, hydroxylation) |

Comparative Genomics with Related Indole Alkaloid Gene Clusters

Genomic comparisons between the amb BGC and those responsible for the production of other hapalindole-type alkaloids, such as welwitindolinones and hapalindoles, have revealed both conserved and divergent features. nih.govresearchgate.net The gene clusters for welwitindolinone biosynthesis are highly conserved among producing strains but are distinct from the hapalindole and ambiguine BGCs, particularly in the sequences of their late-stage tailoring enzymes like N-methyltransferases and oxygenases. nih.gov

Despite these differences, the enzymes that catalyze the formation of the initial indole isonitrile intermediate and geranyl pyrophosphate (GPP), as well as the prenyltransferases, are highly conserved across all these gene clusters. nih.gov For example, the WelI1, WelI2, and WelI3 enzymes from the welwitindolinone (wel) gene cluster in Hapalosiphon welwitschii are homologous to AmbI1, AmbI2, and AmbI3 and perform the same function in producing the indole isonitrile precursor. nih.gov This suggests a common evolutionary origin and a shared early biosynthetic pathway for this diverse family of cyanobacterial alkaloids, with diversification occurring through the action of specialized tailoring enzymes in the later stages of the pathway. researchgate.net

Enzymatic Mechanisms of Isonitrile Formation

The formation of the characteristic isonitrile group is a critical step in the biosynthesis of this compound. This transformation is accomplished through a sophisticated enzymatic cascade involving a unique set of enzymes.

Isonitrile Synthase (IsnA/AmbI1/AmbI2) Catalysis from L-Tryptophan and Ribulose-5-Phosphate

The biosynthesis of the isonitrile functionality in ambiguines begins with the precursors L-tryptophan and ribulose-5-phosphate, which serve as the sources of the nitrogen and carbon atoms, respectively. annualreviews.org The key enzymes in this process are AmbI1 and AmbI2, which are homologous to the isonitrile synthase IsnA. nih.govannualreviews.org These enzymes catalyze the condensation of the α-amino group of L-tryptophan with the C2 of ribulose-5-phosphate. annualreviews.org This reaction initiates the formation of the isonitrile group. While AmbI1 and AmbI3 together are sufficient to produce the cis-indole isonitrile, AmbI2 and AmbI3 are not, indicating a specific role for AmbI1 in this initial step. annualreviews.org

Role of Fe(II)/α-Ketoglutarate-Dependent Dioxygenases (AmbI3/WelI3) in Oxidative Decarboxylation

Following the initial condensation, the Fe(II)/α-ketoglutarate-dependent dioxygenase, AmbI3 (homologous to IsnB and WelI3), plays a crucial role. nih.govannualreviews.org This enzyme facilitates an oxidative decarboxylation reaction. researchgate.net This step is essential for the formation of the final vinyl isonitrile structure, which serves as a key intermediate in the pathway leading to the ambiguine scaffold. researchgate.net

Stereoselectivity in Indole Isonitrile Biosynthesis (e.g., cis-Isomer Preference)

A notable feature of the ambiguine biosynthetic pathway is its stereoselectivity. annualreviews.orgresearchgate.net Unlike the biosynthesis involving the IsnA family of enzymes which typically produces the trans-indole isonitrile derivative, the AmbI1/AmbI3 enzyme system is stereoselective for the formation of the cis-configured indole isonitrile product (cis-1). nih.govannualreviews.orgresearchgate.net This stereochemical integrity is maintained throughout the subsequent enzymatic transformations, ultimately influencing the final stereochemistry of the complex polycyclic structure of this compound. researchgate.net The enzymatic basis for this stereochemical control is a key area of ongoing research.

Cyclization Cascade Mechanisms to Form Polycyclic Scaffolds

Precursor Feeding Studies and Isotope Labeling in Biosynthesis

The elucidation of the ambiguine biosynthetic pathway has been heavily reliant on experimental evidence from precursor feeding and isotope labeling studies. These powerful techniques involve supplying the producing organism, Fischerella ambigua, with isotopically enriched building blocks and tracking their incorporation into the final natural product. nih.govnih.gov

Early investigations confirmed that the ambiguine skeleton is of mixed biosynthetic origin, derived from both tryptophan and isoprenoid precursors. mdpi.comnih.gov More detailed studies using labeled substrates have provided specific insights into the origins of various parts of the molecule.

Feeding experiments with L-tryptophan confirmed it serves as the foundational unit for the indole portion of the molecule. nih.govrsc.org Furthermore, studies using labeled tryptophan and ribulose-5-phosphate demonstrated that these are the precursors for the characteristic cis-indolyl vinyl isonitrile moiety, with the isonitrile nitrogen and carbon atoms originating from the amino group of tryptophan and C2 of ribulose-5-phosphate, respectively. nih.govnih.gov This clarified the origin of the unusual isonitrile functional group.

Similarly, the terpene-derived portion of the ambiguine structure has been traced back to geranyl pyrophosphate (GPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized through the isoprenoid pathway. mdpi.comacs.org The incorporation of labeled GPP into the hapalindole core and labeled DMAPP into the final ambiguine structure has been confirmed through in vitro enzymatic assays and analysis of intermediates. researchgate.netresearchgate.net

The table below summarizes key findings from precursor and isotope labeling studies related to ambiguine and hapalindole-type alkaloid biosynthesis.

| Labeled Precursor | Isotope Used | Incorporated Into | Key Finding |

| L-Tryptophan | ¹⁵N, ¹³C | Indole ring and isonitrile nitrogen | Confirmed as the origin of the indole core and the nitrogen of the isonitrile group. nih.govrsc.org |

| Ribulose-5-phosphate | ¹³C | Isonitrile carbon | Identified as the source of the isonitrile carbon atom. nih.govnih.gov |

| Geranyl Pyrophosphate (GPP) | - | Polycyclic terpene-derived core | Confirmed as the precursor for the C10 isoprenoid unit that forms the main cyclic system. mdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | - | C2-prenyl group | Confirmed as the precursor for the C5 side chain characteristic of ambiguines. researchgate.netresearchgate.net |

These studies have been indispensable for validating the proposed biosynthetic pathway, confirming the function of enzymes identified through genomic analysis, and revealing the intricate origins of the complex this compound molecule.

Chemical Synthesis Strategies for Ambiguine H Isonitrile and Its Analogues

Historical and Contemporary Approaches to Total Synthesis

The synthesis of complex indole (B1671886) alkaloids like ambiguine (B12290726) H has been a long-standing goal for organic chemists. The journey to conquer these molecular architectures reflects the broader evolution of synthetic organic chemistry, from classical methods to powerful modern strategies.

The synthesis of the indole core itself has evolved significantly over the decades. Classical methods, such as the Fischer, Madelung, and Reissert syntheses, laid the groundwork for constructing the fundamental indole nucleus. bhu.ac.inresearchgate.net The Fischer indole synthesis, in particular, has been a workhorse in the field since its discovery. bhu.ac.in However, these early methods often required harsh reaction conditions and were limited in scope and functional group tolerance. bhu.ac.inarabjchem.org

The advent of transition-metal catalysis revolutionized indole alkaloid synthesis. arabjchem.org Palladium-catalyzed reactions, for example, enabled the construction of indoles through cycloadditions of 2-haloanilines with alkynes, offering an alternative to hazardous reagents like aryl hydrazines. arabjchem.org More recently, photoredox catalysis has emerged as a powerful tool, enabling radical cascade reactions that can build complex alkaloid cores with high levels of control and efficiency. researchgate.netscu-yongqingroup.com These modern methods facilitate transformations that were previously difficult or impossible, such as the direct functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials and often proceeding under mild conditions. scu-yongqingroup.comsci-hub.se This evolution towards more efficient and selective reactions is a key theme in the synthetic approaches to the ambiguine family. rsc.org

The intricate structures of ambiguine alkaloids, which feature a polycyclic core often derived from terpene and indole fragments, lend themselves to convergent synthetic strategies. nih.govnih.gov In a convergent approach, complex fragments of the target molecule are synthesized separately and then joined together at a late stage, which is generally more efficient than a linear synthesis where the main molecular backbone is built step-by-step. researchgate.netresearchgate.net

Key strategies for assembling the core of ambiguine H and its relatives include:

Oxidative Indole-Enolate Coupling: A notable strategy involves the direct, copper-mediated oxidative coupling of an indole with a terpene-derived ketone, such as (S)-carvone. nih.gov This method rapidly constructs a key C3-functionalized indole intermediate, which serves as a cornerstone for further cyclizations. nih.govnih.gov

[4+3] Cycloadditions: For pentacyclic ambiguines, which contain an additional seven-membered ring, [4+3] cycloaddition reactions have been employed. nih.govthieme-connect.com This strategy effectively conjoins two major components of the carbon framework in a single, powerful step to build the complex polycyclic system. nih.gov

Radical Cyclizations: Radical-based methods have also been used. For instance, the cyclization of an intermediate derived from the coupling of a bromoindole with a terpene fragment was shown to proceed via a 6-exo-trig pathway to form a key ring system. organic-chemistry.org

These fragment assembly strategies are designed to build molecular complexity rapidly from readily available starting materials, setting the stage for the final functionalization and completion of the total synthesis. researchgate.net

| Strategy | Key Reaction | Fragments Coupled | Resulting Structure | Reference |

| Biomimetic Oxidative Coupling | Cu(II)-mediated C-C bond formation | Indole and (S)-carvone | C3-functionalized indole core | nih.gov, nih.gov |

| Convergent Cycloaddition | [4+3] Cycloaddition | Diene and Indole derivative | Pentacyclic core of ambiguine G | thieme-connect.com, nih.gov |

| Radical-Based Annulation | 6-exo-trig radical cyclization | Bromoindole and Terpene unit | Tetracyclic hapalindole core | organic-chemistry.org |

Evolution of Synthetic Methodologies for Indole Alkaloids

Protecting-Group-Free Synthetic Routes

The successful protecting-group-free synthesis of ambiguine H was guided by a set of principles aimed at maximizing synthetic efficiency. rsc.org

The design of the protecting-group-free route to ambiguine H relied on achieving high levels of chemoselectivity, where a reagent reacts with one functional group in the presence of others. rsc.org This was accomplished by adhering to several core principles:

Exploiting Innate Reactivity: Instead of masking reactive functional groups, their inherent chemical properties were leveraged to guide desired transformations. rsc.orgpitt.edu

Cascade Reactions: Multiple bond-forming events were combined into a single synthetic operation, rapidly increasing molecular complexity without intermediate purification steps. rsc.org The final step in the synthesis of (+)-ambiguine H is a prime example, where a photofragmentation cascade accomplishes five necessary transformations in one step. nih.gov

Minimizing Redox Manipulations: The synthesis was designed to avoid unnecessary changes in oxidation states, which often require additional reagents and steps. rsc.org

These principles challenge the conventional reliance on protecting groups and encourage the invention of new, highly selective reactions. rsc.org

The synthesis of ambiguine H had to manage two particularly sensitive functionalities: the indole N-H group and the isonitrile group. pitt.edu The indole N-H is nucleophilic and can interfere with many reactions, while the isonitrile is fragile and incompatible with many standard reagents. pitt.eduresearchgate.net

Instead of protecting these groups, the synthesis was designed to accommodate and even exploit their reactivity. pitt.edu For example, the final transformation into ambiguine H involves an isonitrile-assisted reverse prenylation of the indole. nih.gov A chloroimidate intermediate is formed, and a subsequent light-induced Norrish-type fragmentation cleaves an unwanted C-C bond and restores both the indole and the isonitrile moieties. nih.govpitt.edu This clever sequence highlights how the natural reactivity of the functional groups, which might otherwise be seen as problematic, can be harnessed to achieve the desired outcome in a highly efficient manner. pitt.edu

Design Principles for Chemoselective Transformations

Stereoselective and Enantioselective Synthesis Methodologies

The ambiguine alkaloids possess multiple stereocenters, including challenging quaternary carbons (a carbon atom bonded to four other carbon atoms). rsc.org Therefore, controlling the three-dimensional arrangement of atoms is a critical aspect of their synthesis. Both enantiomers of the core skeleton are found in nature, demanding flexible synthetic strategies that can deliver specific stereoisomers. rsc.org

Several powerful methodologies have been employed to achieve this control:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, enantioselective syntheses of ambiguine H and related alkaloids have started from chiral terpenes like (+)-p-menth-1-en-9-ol or (+)- and (-)-carvone. nih.govrsc.org The existing stereocenters in these starting materials are carried through the synthesis to establish the stereochemistry of the final product.

Catalytic Asymmetric Synthesis: This strategy uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A divergent enantioselective synthesis of the hapalindole core has been developed using a ruthenium-catalyzed asymmetric hydrogenation of a ketone. rsc.org By simply changing the chirality of the catalyst, either enantiomer of the core structure can be accessed, providing a flexible entry to different members of the alkaloid family. rsc.org

Substrate-Controlled Diastereoselection: In this approach, the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of the pentacyclic ambiguine P, an amide group was used to direct a functionalization at the C12 position, thereby setting the required trans stereochemistry relative to the C15 position, a feat that would be difficult to achieve otherwise. nih.gov Similarly, the synthesis of (+)-ambiguine G involved an alkoxide-directed vinylation to construct a key chlorine-substituted precursor with high diastereoselectivity. nih.gov

These stereocontrol tactics are essential for the successful and efficient synthesis of specific, biologically active isomers of ambiguine H and its complex relatives. nih.govrsc.org

| Methodology | Key Feature | Example Application | Reference |

| Chiral Pool Synthesis | Use of naturally chiral starting materials | Synthesis of (+)-ambiguine H from (+)-p-menth-1-en-9-ol | rsc.org |

| Catalytic Asymmetric Synthesis | Ru-catalyzed asymmetric hydrogenation of a ketone | Divergent synthesis of the hapalindole core skeleton | rsc.org |

| Substrate-Controlled Diastereoselection | Amide-directed C12 functionalization | Synthesis of (-)-ambiguine P | nih.gov |

Asymmetric Construction of Chiral Centers

The enantioselective synthesis of ambiguine alkaloids necessitates precise control over the formation of multiple chiral centers. A key challenge lies in the diastereoselective functionalization of the cyclohexane (B81311) ring, particularly at positions C12 and C15.

One successful approach involves leveraging a chiral pool starting material, such as (S)-carvone, to set the initial stereochemistry. acs.orgnih.gov In the synthesis of (+)-ambiguine G, a chlorinated analogue, a crucial step is the diastereoselective construction of a vinylated chloro ketone precursor. acs.orgnih.gov This was achieved through an alkoxide-directed vinylation, ensuring the correct stereochemical configuration early in the synthetic sequence. acs.org

Another strategy employs a ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR). rsc.org This method allows for the construction of the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a core structure in many hapalindole-type alkaloids, with high enantioselectivity. By altering the chirality of the catalyst, both enantiomers of the core can be accessed. rsc.org Furthermore, the stereochemistry at the C12 quaternary center can be controlled by the sequence of methylation and acetylation/aldol reactions. rsc.org

In the synthesis of (-)-ambiguine P, the stereochemical outcome of the α-functionalization at C12 was found to be directed by the existing stereocenter at C15, which typically leads to a cis-disposed relationship. nih.gov To achieve the desired trans-stereochemistry, an amide group was strategically employed to direct the α-functionalization. nih.gov

Control of Diastereoselectivity in Cyclization Reactions

The formation of the characteristic polycyclic system of ambiguines relies heavily on diastereoselective cyclization reactions. A prominent strategy for constructing the seven-membered ring is the [4+3] cycloaddition reaction. acs.orgnsf.gov

In the total synthesis of (+)-ambiguine G, a key breakthrough was the successful implementation of a [4+3] cycloaddition between an alkoxy diene and an indolic silyl (B83357) ether, promoted by TMSOTf. nih.gov This reaction cleanly afforded the desired tetracyclic cycloadduct, avoiding the Friedel-Crafts alkylation product that was observed when using a siloxyl diene. acs.orgnih.gov The use of an alkoxy diene proved crucial for the efficacy of this key cycloaddition. nih.govuchicago.edu

Following the cycloaddition, a Friedel-Crafts reaction was used to forge the final ring of the pentacyclic core. nsf.govnih.gov The diastereoselectivity of subsequent transformations was also critical. For instance, the reduction of an enone intermediate and subsequent elimination to form a diene showed high regioselectivity, favoring the cross-conjugated diene due to stereoelectronic preferences in the rigid pentacyclic framework. acs.orgnih.gov Furthermore, the introduction of a hydroxyl group at C15 proceeded with excellent diastereoselectivity (13:1). nih.gov

A biomimetic, redox-neutral, cascade Prins-type cyclization between an indole and an aldehyde has also been developed to access structurally diverse indole terpenoid scaffolds in a single, stereoselective step. acs.org

Key Reaction Sequences and Mechanistic Insights in Ambiguine Synthesis

The total synthesis of ambiguine alkaloids has spurred the development and application of several innovative reaction sequences and provided deeper mechanistic understanding.

Oxidative Indole-Enolate Coupling Reactions

A powerful strategy for the rapid assembly of the core structure of hapalindole and ambiguine alkaloids is the oxidative coupling of an indole with a ketone enolate. nih.govnih.govrsc.org This method allows for the direct formation of a carbon-carbon bond between the C3 position of the indole and the α-position of the ketone, creating a key bond found in the natural products. rsc.org

This reaction is typically promoted by a combination of a base, such as lithium hexamethyldisilazide (LHMDS), and an oxidant, like copper(II) 2-ethylhexanoate. pitt.edu Mechanistic studies suggest that the reaction proceeds through the single-electron oxidation of both the indole anion and the ketone enolate. The resulting electrophilic α-keto radical and nucleophilic indole radical then recombine to form the coupling product. rsc.org This approach has been successfully employed in a protecting-group-free total synthesis of (-)-hapalindole U, a precursor to (+)-ambiguine H. nih.govnih.gov The use of such oxidative couplings significantly increases synthetic efficiency by avoiding the need for pre-functionalization of the coupling partners. rsc.orgrsc.org

Table 1: Key Oxidative Indole-Enolate Coupling Reactions in Ambiguine Synthesis

| Indole Derivative | Ketone Partner | Reagents | Product | Reference |

| Indole | (S)-Carvone | LHMDS, Cu(II)-2-ethylhexanoate | C3-functionalized indole 22 | nih.gov |

| 4-Bromoindole | Ketone 7 | LHMDS, Cu(II)-2-ethylhexanoate | Oxidative coupling product | pitt.edu |

| Indole | Ketone 7 | LHMDS, Cu(II)-2-ethylhexanoate | Oxidative coupling product | pitt.edu |

Isonitrile-Assisted Prenylation and Rearrangement Cascades (e.g., Photofragmentation)

The introduction of the reverse prenyl group at the C2 position of the indole core is a hallmark of the ambiguine family. nih.gov A novel isonitrile-assisted reverse prenylation has been developed for the synthesis of (+)-ambiguine H from (-)-hapalindole U. nih.govnih.gov Direct prenylation methods were found to be incompatible with the sensitive isonitrile functionality. organic-chemistry.org

The developed sequence involves the reaction of the isonitrile in (-)-hapalindole U with prenyl-9-BBN to form a pentacyclic chloroimidate. organic-chemistry.org This intermediate then undergoes a photofragmentation cascade, reminiscent of a Norrish Type I reaction, upon irradiation with light. nih.govscispace.com This single step accomplishes the cleavage of an unwanted carbon-carbon bond, installation of the reverse prenyl group at the indole C2 position, and regeneration of the indole and isonitrile moieties, furnishing (+)-ambiguine H. nih.govscribd.com

Regioselective and Stereoselective Indole Functionalizations (e.g., C2 and C12 positions)

The construction of the pentacyclic framework of ambiguines requires precise regioselective and stereoselective functionalizations of the indole core and the attached carbocyclic rings.

C2 Functionalization: In the synthesis of (-)-ambiguine P, an intramolecular Nicholas reaction was employed to achieve alkylation at the C2 position of the indole, forming the characteristic seven-membered ring. nih.gov This reaction demonstrated excellent regioselectivity, with the C2 site reacting preferentially over the C3 and C4 positions. nih.gov

C12 Functionalization: A significant challenge in ambiguine synthesis is the diastereoselective installation of a quaternary center at the C12 position with a trans relationship to the substituent at C15. nih.gov To overcome the inherent preference for cis-functionalization, a novel amide-directed functionalization strategy was developed. nih.gov This approach highlights the use of directing groups to control stereochemistry in complex systems.

C15 and C23 Functionalization: In the synthesis of (+)-ambiguine G, late-stage functionalization of the C23 position was complicated by the facile deprotonation at the C15 position. acs.orgnih.gov To address this, a hydroxyl group was installed at C15 as a blocking group. This was achieved through an unexpected air oxidation of the electron-rich C15 carbon of a diene intermediate, followed by reduction of the resulting hydroperoxide. nih.gov With the C15 position blocked, the C23 position could be selectively brominated and then converted to the nitrile group via a palladium-catalyzed coupling reaction. nih.govuchicago.edu

Cycloaddition Reactions in Polycyclic Core Construction (e.g., [4+3] cycloaddition)

[4+3] cycloaddition reactions have emerged as a powerful and step-economical strategy for constructing the cyclohepta[b]indole motif present in all pentacyclic ambiguine alkaloids. researchgate.netdigitellinc.com This reaction typically involves the coupling of a 3-alkenylindole with an in-situ generated oxyallyl cation. researchgate.net

The successful application of this strategy is exemplified in the total synthesis of (+)-ambiguine G. acs.orgnih.gov An initial attempt using a siloxyl diene was unsuccessful, leading to a Friedel-Crafts alkylation product instead of the desired cycloaddition. acs.orgnih.gov The key to success was the use of an alkoxy diene, which, upon treatment with a Lewis acid, cleanly underwent the [4+3] cycloaddition to form the tetracyclic core of the natural product. nih.govuchicago.edu Following the cycloaddition, a Friedel-Crafts annulation completed the pentacyclic skeleton. nih.gov This strategy has also been applied in the synthesis of (-)-ambiguine P. nsf.gov

Isonitrile Group Introduction and Interconversion Methodologies

The isonitrile functional group is a defining characteristic of ambiguine H and many related alkaloids, yet its incorporation into a complex molecular scaffold presents unique synthetic challenges. nih.gov Chemists have developed several strategic approaches to introduce this unusual moiety, either by direct installation or through the conversion of other functional groups.

One of the most common and reliable methods for forming isonitriles in the context of complex natural product synthesis is the dehydration of a corresponding formamide. In the total synthesis of the related pentacyclic alkaloid (−)-ambiguine P, researchers successfully converted a primary amide into the target isonitrile. nih.gov This transformation was achieved through a two-step sequence: a Hofmann rearrangement of the primary amide yielded a tertiary amine, which was then subjected to formylation followed by dehydration to furnish the desired isonitrile group. nih.gov

Another innovative approach was demonstrated in the first total synthesis of (+)-ambiguine H. nih.govnih.gov This strategy utilized an isonitrile-assisted prenylation of an indole, followed by a photofragmentation cascade. nih.govnih.gov This method highlights the dual role the isonitrile can play, not only as a key functional group in the final product but also as a participant in crucial bond-forming reactions during the synthesis.

Beyond these specific examples, other general methodologies for isonitrile synthesis exist, such as the reaction of primary amines with difluorocarbene, generated in situ. keyorganics.net While not yet applied to a total synthesis of ambiguine H, such methods represent potential alternative routes for future synthetic endeavors. The interconversion of nitriles to isonitriles is also a known transformation, though less commonly employed in this specific family. For instance, in the synthesis of (+)-ambiguine G, a nitrile group was introduced via a palladium-catalyzed coupling reaction. acs.orguchicago.edu While this synthesis stopped at the nitrile, it establishes a framework where a subsequent nitrile-to-isonitrile conversion could potentially be explored.

Table 1: Methodologies for Isonitrile Group Introduction in Ambiguine Synthesis This table is interactive. Column headers can be clicked to sort data.

| Method | Precursor Functional Group | Key Reagents/Conditions | Synthetic Target Context | Reference(s) |

|---|

Rational Design and Synthesis of Ambiguine H Isonitrile Analogues

The rational design and synthesis of analogues of this compound are driven by the need to understand its structure-activity relationships (SAR) and to develop new compounds with potentially enhanced or more selective biological activities. By systematically modifying the complex architecture of the natural product, researchers can probe the function of specific structural motifs and create novel chemical entities for further study.

Late-stage derivatization is a powerful strategy that allows for the modification of a complex molecule, such as ambiguine H, in the final steps of a synthetic sequence. This approach is highly efficient as it leverages a common advanced intermediate to generate a library of diverse analogues without needing to repeat the entire synthesis for each new compound. Research efforts are actively being directed toward the late-stage derivatization of pentacyclic isonitrile intermediates to access other members of the ambiguine family. nih.govdicp.ac.cn

This synthetic strategy is inspired by nature's own approach. In the biosynthesis of ambiguine alkaloids, a core structure is diversified through a series of late-stage C-H activation reactions. researchgate.netnih.gov Enzymes, such as non-heme iron-dependent oxygenases, are responsible for regio- and stereospecific chlorination, hydroxylation, and epoxidation, leading to the wide array of naturally occurring ambiguine structures. nih.gov Synthetic chemists aim to mimic this efficiency by developing methods to selectively functionalize the ambiguine scaffold at a late stage, thereby accessing both natural and unnatural analogues.

Systematic modification of the structural motifs of this compound is crucial for conducting detailed structure-activity relationship (SAR) studies. nih.govpreprints.org These studies aim to identify the specific parts of the molecule (pharmacophores) that are essential for its biological activity.

One successful example of this approach involves the early-stage diversification of precursors to the ambiguine family. Researchers have demonstrated that the biosynthetic pathway is flexible and can be harnessed to generate a range of halo-analogues of cis-indolyl vinyl isonitrile, a key precursor for ambiguines. rsc.org This "mutasynthesis" approach allows for the preparative generation of a series of novel antibiotics with systematically altered properties, such as increased lipophilicity, which can be correlated with changes in biological activity. rsc.org

Other systematic modifications could involve:

Alteration of the E-Ring: The characteristic seven-membered ring of the ambiguines could be altered. Nature provides a precedent for this with the fischambiguines, which possess a six-membered E-ring instead. nih.gov Synthetic strategies could target the creation of analogues with varying ring sizes to probe the importance of this feature.

Modification of the Reverse Prenyl Group: The reverse prenyl group at the C-2 position of the indole is a hallmark of the ambiguine subfamily. sci-hub.se Synthesizing analogues with different alkyl or aryl substituents at this position could elucidate its role in target binding.

Substitution on the Indole Core: The indole nucleus itself presents opportunities for modification. While nature typically leaves the C5-C7 positions of the indole unmodified, synthetic approaches could introduce substituents at these positions to explore new chemical space and modulate the electronic properties of the molecule. rsc.org

Table 2: Examples of Systematic Modifications for Ambiguine-Related Scaffolds This table is interactive. Column headers can be clicked to sort data.

| Modified Scaffold/Precursor | Type of Modification | Research Purpose | Reference(s) |

|---|---|---|---|

| cis-Indolyl Vinyl Isonitrile | Halogenation (e.g., F, Cl, Br) at various indole positions | Generate analogues with increased lipophilicity; SAR for antibiotic activity | rsc.org |

| Hapalindole Core | Alteration of cyclization to form 6-membered vs. 7-membered E-ring | Create Fischambiguine vs. Ambiguine core structures to study effect of ring size | nih.gov |

| Ambiguine I Isonitrile | (Studied as natural product) | Potent inhibitor of NF-κB; investigate mechanism of cytotoxicity | frontiersin.orgresearchgate.net |

| Pentacyclic Isonitrile Intermediate | Late-stage oxidation and/or chlorination | Access other pentacyclic members of the ambiguine family | nih.govdicp.ac.cn |

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of Ambiguine Isonitriles

Influence of the Isonitrile Functional Group on Molecular Recognition

The isonitrile (-N≡C) moiety is a relatively rare and highly reactive functional group in natural products that is considered a "warhead" for imparting potent bioactivities. nih.govnih.govnsf.gov Its unique electronic properties, including a zwitterionic character, allow it to function as a nucleophile, an electrophile, and a metal ligand, enabling diverse interactions with biological macromolecules. nih.gov

Contribution of the Isonitrile to Binding Affinity with Biomolecules

The isonitrile group is indispensable for the biological activity of many hapalindole-type alkaloids. Structure-activity relationship studies on various synthetic and natural analogues have demonstrated that the removal or replacement of this functional group leads to a dramatic loss of potency. researchgate.net For instance, studies on synthetic aryl isonitriles revealed that analogues lacking the isonitrile group, or where it was substituted with a nitrile or an amine, were inactive. researchgate.net This underscores the critical role of the isonitrile's specific electronic and steric properties in molecular recognition and binding to biological targets. The terminal carbon of the isonitrile can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for stabilizing the ligand-target complex. rsc.org While the precise binding interactions for ambiguine (B12290726) H isonitrile have not been fully elucidated, the isonitrile group's ability to participate in [4+1] cycloaddition reactions, as demonstrated in click chemistry applications, highlights its potential for covalent or pseudo-covalent interactions with biomolecules in a biological setting. researchgate.netrsc.org

Comparative Analysis with Isothiocyanate Analogues

Within the broader family of hapalindole-type alkaloids, congeners exist where the isonitrile group is replaced by an isothiocyanate (-N=C=S). mdpi.com For example, hapalindole A is an isonitrile, while hapalindole B is the corresponding isothiocyanate. mdpi.com To date, no isothiocyanate variants of the ambiguines have been reported from natural sources. mdpi.com However, comparative studies on other members of the family provide valuable SAR insights. Both isonitrile and isothiocyanate-containing hapalindoles exhibit potent antimicrobial activities. mdpi.commathewsopenaccess.com For instance, 12-epi-hapalindole F (an isothiocyanate) and its isonitrile counterpart, 12-epi-hapalindole E, both show inhibitory activity against cyanobacteria and eukaryotic green algae. mdpi.com This suggests that while the isonitrile is often critical, the isothiocyanate group can serve as a competent bioisostere, likely engaging in different but equally effective interactions with the biological target. The choice between these functional groups appears to be a key diversification strategy in the biosynthesis of these alkaloids, leading to analogues with potentially distinct or nuanced bioactivities. nih.govresearchgate.net

Role of the Polycyclic Skeleton and Substituents in Biological Interactions

The complex, rigid, and three-dimensional structure of the ambiguine skeleton provides a specific scaffold for the presentation of functional groups and is a key determinant of biological activity.

Effects of Halogenation and Other Tailoring Modifications (e.g., Hydroxyl, Methyl)

Late-stage tailoring modifications, such as halogenation, hydroxylation, and methylation, are common in the ambiguine family and play a significant role in modulating biological activity. nih.govresearchgate.net Many ambiguines, including ambiguine H isonitrile, are chlorinated, typically at the C-13 position. nih.govacs.org Studies comparing chlorinated and non-chlorinated ambiguines have found that, in many cases, there is no significant difference in the level of antimicrobial activity. nih.gov However, for activity against Bacillus anthracis, chlorinated ambiguine isonitriles appear to have slightly lower minimum inhibitory concentrations (MICs) than their non-chlorinated counterparts (e.g., ambiguine E vs. I, K vs. L, and M vs. N). nih.gov The presence of a chlorine atom can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby subtly altering its interaction with biological targets. Other modifications, such as the hydroxyl group in ambiguine M isonitrile, also contribute to the spectrum of activity. nih.gov These tailoring steps, catalyzed by specific enzymes in the biosynthetic pathway, generate a suite of closely related compounds with fine-tuned potencies and selectivities. nih.gov

The following table summarizes the antimicrobial activities of selected ambiguine isonitriles, highlighting the influence of these structural modifications.

| Compound Name | Organism | MIC (μM) |

| Ambiguine A isonitrile | Bacillus anthracis | 1.0 |

| Ambiguine A isonitrile | Mycobacterium tuberculosis | 61.2 |

| Ambiguine E isonitrile | Bacillus anthracis | 8.9 |

| Ambiguine I isonitrile | Bacillus anthracis | 1.7 |

| Ambiguine K isonitrile | Mycobacterium tuberculosis | 6.6 |

| Ambiguine M isonitrile | Mycobacterium tuberculosis | 7.5 |

Mechanistic Probing of Identified Biological Pathways

Beyond broad antimicrobial screening, research has begun to uncover specific molecular mechanisms through which ambiguine isonitriles exert their effects, particularly in the context of cancer biology. A pivotal study identified ambiguine I isonitrile as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, with an IC50 value of 30 nM. researchgate.netnih.gov The NF-κB pathway is a critical regulator of cellular processes, including inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov

In human breast cancer cells (MCF-7), treatment with ambiguine I isonitrile led to the downregulation of both the p65 and p50 subunits of NF-κB in a concentration-dependent manner. nih.gov Further investigation revealed that it also inhibited the expression of the upstream kinase IKKβ. nih.gov The inhibition of this pathway by ambiguine I isonitrile ultimately resulted in cell cycle arrest at the G1 phase and induced apoptosis. researchgate.netnih.gov Notably, this programmed cell death was found to be independent of caspase-7 activation, suggesting a non-canonical apoptotic mechanism. researchgate.netnih.gov These findings establish the NF-κB pathway as a key molecular target for ambiguine I isonitrile, providing a mechanistic basis for its observed antiproliferative and cytotoxic effects. nih.govuchicago.edu

Enzymatic Inhibition Studies (e.g., NF-κB inhibition)

A key area of investigation for ambiguine isonitriles is their potent anti-inflammatory activity, often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation and cell survival.

Ambiguine I isonitrile has been identified as a powerful inhibitor of NF-κB, with an IC50 value of 30 nM. nih.gov This potent inhibition is comparable to that of known NF-κB inhibitors. nih.gov The antiproliferative effects of ambiguine I isonitrile in cancer cell lines are associated with this NF-κB inhibition, which can lead to cell cycle arrest and apoptosis. nih.govfrontiersin.org While specific enzymatic inhibition data for this compound is not as extensively detailed, the SAR across the ambiguine family suggests that the core indole (B1671886) alkaloid structure is fundamental to this activity. frontiersin.org The nitrogen-containing heterocyclic structure of these alkaloids is thought to enhance their interaction with protein targets like those in the NF-κB pathway. frontiersin.org

Interactions with Specific Cellular Targets and Processes (e.g., Virulence factors)

In addition to their anti-inflammatory and anticancer properties, ambiguine isonitriles have demonstrated significant antimicrobial activities. mathewsopenaccess.com Their interactions with specific cellular targets and processes in pathogens, such as the inhibition of virulence factors, are a growing area of interest.

Ambiguine isonitriles, including this compound, have shown antibacterial and antifungal activities. mathewsopenaccess.comacs.orgmdpi.com For instance, ambiguine A isonitrile is effective against Bacillus anthracis, and other ambiguines like K and M show potent activity against Mycobacterium tuberculosis. nih.gov The isonitrile group is believed to play a role in the antimicrobial action, potentially through metal chelation, which is a common mechanism for isocyanide-containing natural products to disrupt bacterial processes. researchgate.net Some studies have proposed that the antibacterial mechanism of certain ambiguine isonitriles against M. tuberculosis involves the inhibition of enzymes like arabinosyltransferase. thieme-connect.com The ability of these compounds to interfere with bacterial virulence is a promising avenue for developing new anti-infective agents. pnas.org

Computational and Theoretical Approaches to SAR

To further elucidate the structure-activity relationships of ambiguine isonitriles, researchers have turned to computational and theoretical methods. These approaches provide valuable insights into how these complex molecules interact with their biological targets at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to predict the binding modes of ambiguine alkaloids with various protein targets. For example, a multitargeted molecular docking study investigated the interaction of natural indole alkaloids, including this compound, with components of the breast cancer pathway, such as estrogen receptors and aromatase. cup.edu.in Such studies help in understanding the molecular basis for the observed biological activities and can guide the design of more potent and selective analogs. cup.edu.in The complex, three-dimensional structures of ambiguine isonitriles are well-suited for these computational analyses, which can predict binding affinities and identify key interactions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively published, the principles of QSAR have been applied to diverse sets of organic compounds with antitubercular activity, a known property of some ambiguine isonitriles. researchgate.net By analyzing a series of related compounds, QSAR can identify the physicochemical properties and structural features that are critical for a particular biological effect. researchgate.net For the ambiguine isonitriles, QSAR could be used to predict the antimicrobial or NF-κB inhibitory activity of new derivatives, thereby streamlining the drug discovery process. acs.org The development of robust QSAR models for this class of compounds would be a valuable tool for future research. researchgate.net

Advanced Analytical Methodologies in Ambiguine H Isonitrile Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the planar structure and connectivity of ambiguine (B12290726) H isonitrile relies heavily on the synergistic use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide the fundamental data required to piece together its complex tetracyclic framework. The structure of ambiguine H isonitrile and related compounds were determined using 1D and 2D NMR techniques along with mass spectrometric data. ebi.ac.uk

High-resolution NMR spectroscopy is the cornerstone for elucidating the complex architecture of ambiguine alkaloids. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial inventory of protons and carbons within the molecule. The presence of the characteristic isonitrile functional group is often indicated by a resonance in the ¹³C NMR spectrum around δC 157-160 ppm and a corresponding stretch in the infrared (IR) spectrum near 2130 cm⁻¹. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity within individual spin systems. mdpi.com For piecing together the entire carbon skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It reveals long-range correlations between protons and carbons (typically over two to three bonds), allowing for the connection of disparate structural fragments. researchgate.netnih.govmdpi.com For instance, HMBC correlations can link methyl group protons to adjacent quaternary carbons or connect different ring systems. nih.gov

The relative stereochemistry of the molecule is determined through Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. mdpi.com Correlations observed in the NOESY spectrum help to establish the spatial orientation of substituents and the fusion of the ring systems. researchgate.netnih.gov

Table 1: Key NMR Spectroscopic Techniques in this compound Research

| Technique | Abbreviation | Purpose | Information Yielded |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | ¹H NMR | To identify all unique proton environments and their integrations. | Chemical shifts, coupling constants (J-values), multiplicity. |

| ¹³C Nuclear Magnetic Resonance | ¹³C NMR | To identify all unique carbon environments. | Chemical shifts, presence of key functional groups (e.g., isonitrile). |

| Correlation Spectroscopy | COSY | To identify protons that are coupled to each other (typically through 2-3 bonds). | Maps out ¹H-¹H spin systems and connectivity. |

| Heteronuclear Multiple Bond Correlation | HMBC | To identify long-range (2-4 bond) couplings between protons and carbons. | Connects fragments to build the carbon skeleton. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | To identify protons that are spatially close, regardless of bonding. | Determines relative stereochemistry and conformation. |

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy. nih.gov This precision allows for the unambiguous determination of the molecular formula. nih.gov For related chlorinated ambiguines, the characteristic 3:1 isotopic cluster for chlorine in the mass spectrum provides immediate evidence of its presence. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding daughter ions that provide corroborating evidence for specific structural subunits within the molecule. mdpi.com

High-Resolution NMR Spectroscopy (1D and 2D) for Complex Architecture Assignment

Stereochemical Assignment Methodologies

Determining the absolute configuration of a chiral molecule as complex as this compound is a significant challenge that requires specialized techniques beyond standard NMR and MS.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a molecule. This technique was successfully applied to determine the absolute stereochemistry of ambiguine K isonitrile, a related alkaloid isolated from Fischerella ambigua. researchgate.netnih.gov While a crystal structure for this compound itself has not been cited, the data from analogues like ambiguine K serve as a critical anchor for the entire class of compounds. The absolute configuration of other ambiguines can then be confidently assigned through chemical correlation or by comparing spectroscopic and chiroptical data to the crystallographically-defined reference compound. nih.govrsc.org

Chiroptical spectroscopy measures the differential interaction of a molecule with left- and right-circularly polarized light, providing information about its stereochemistry. Techniques include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). The specific rotation ([α]D) is a fundamental chiroptical property; the successful total synthesis of (+)-ambiguine H, which matched the sign of rotation of the natural product, served to confirm its absolute configuration. nih.govorganic-chemistry.org In modern natural product research, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for possible stereoisomers. researchgate.net A strong match between the experimental and a calculated spectrum provides powerful evidence for the assignment of the absolute configuration, especially when suitable crystals for X-ray analysis are unavailable. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

Development of Analytical Probes for Isonitrile-Containing Metabolites

The isonitrile functional group is relatively labile and lacks a strong UV-Vis signature, making the detection and isolation of isonitrile-containing natural products from complex microbial extracts a significant challenge. researchgate.netacs.org To address this, reactivity-based screening (RBS) methods have been developed that utilize chemoselective probes to tag and identify these metabolites. researchgate.netresearchgate.net

One highly effective approach involves a trifunctional chlorooxime probe. researchgate.netd-nb.info This probe was designed for the isonitrile-chlorooxime ligation (INC) reaction and contains three key components:

A chlorooxime moiety that reacts selectively with the isonitrile group. researchgate.net

A UV-active aromatic moiety that allows for detection using UV-Vis spectroscopy. researchgate.net

A bromine label that imparts a characteristic 1:1 isotopic pattern in mass spectrometry, making the conjugated product easy to spot. researchgate.net

This method was successfully used to detect nine isonitrile indole (B1671886) alkaloids, including ambiguine H, in a crude extract from the cyanobacterium Fischerella ambigua. d-nb.info Another developed method uses the isonitrile–tetrazine click reaction, which can produce a color change for quick screening and allows for quantification of the isonitrile compounds in a sample. acs.orgacs.org These innovative probes greatly facilitate the discovery of new and known isonitrile-containing compounds in their native biological sources. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ambiguine A isonitrile |

| Ambiguine B isonitrile |

| Ambiguine C isonitrile |

| Ambiguine D isonitrile |

| Ambiguine E isonitrile |

| Ambiguine F isonitrile |

| Ambiguine G nitrile |

| This compound |

| Ambiguine I isonitrile |

| Ambiguine J isonitrile |

| Ambiguine K isonitrile |

| Ambiguine L isonitrile |

| Ambiguine M isonitrile |

| Ambiguine O isonitrile |

| Ambiguine P |

| Ambiguine Q |

| Hapalindole U |

| 12-epi-hapalindole H |

| Fischambiguines |

| Fischerindoles |

| Welwitindolinones |

| 1,8-dimethoxynaphthalene |

| Stromemycin |

| β-caryophyllene |

| Prenyl-9-BBN |

| Dimethylacrolein |

| Prenyl chloride |

| SF2768 |

Bioorthogonal Chemistry Applications for Detection and Quantification

The isonitrile functional group, a key feature of this compound, possesses unique chemical reactivity that makes it an ideal handle for bioorthogonal chemistry applications. annualreviews.org These reactions, which occur under physiological conditions without interfering with native biological processes, have been adapted for the detection, quantification, and imaging of isonitrile-containing natural products. annualreviews.orgnih.gov

One of the most prominent bioorthogonal reactions involving isonitriles is the isonitrile-tetrazine click reaction. nih.gov This reaction proceeds via a [4+1] cycloaddition between the isonitrile and a tetrazine molecule, followed by the release of dinitrogen gas to form a stable pyrazole (B372694) motif. nih.gov This ligation has been successfully employed to develop facile methods for the discovery and quantification of isonitrile compounds directly from microbial cultures. acs.org Researchers have utilized this click reaction to detect isonitrile lipopeptides produced by engineered E. coli strains. acs.org The high specificity and efficiency of this reaction allow for the sensitive detection of isonitriles even in complex mixtures. acs.orgescholarship.org Furthermore, the tetrazine partner can be appended with a reporter tag, such as a fluorophore, enabling in situ molecular imaging and quantification of isonitriles within living cells. escholarship.org

Another powerful strategy is the isonitrile-chlorooxime ligation (INC). researchgate.net This method was developed into a reactivity-based screening (RBS) protocol to specifically detect and isolate isonitrile-containing alkaloids and terpenes from their natural sources. researchgate.net In a study involving the cyanobacterium Fischerella ambigua, the known producer of ambiguine alkaloids, a trifunctional probe was used. researchgate.net This probe contained a chlorooxime moiety for selective reaction with the isonitrile, a UV-active group for detection, and a bromine label to provide a distinct isotopic signature for mass spectrometry analysis. This approach successfully led to the detection and characterization of nine isonitrile indole alkaloids from the crude extract of the cyanobacterium. researchgate.net

| Method | Reaction Type | Probe/Reagent | Application | Key Findings | Citations |

| Isonitrile-Tetrazine Click | [4+1] Cycloaddition | Tetrazines (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) | Detection, Quantification, Imaging | Enables facile discovery and quantification of isonitriles in microbial cultures; can be used for bioorthogonal imaging by linking to fluorophores. | nih.govacs.orgescholarship.org |

| Isonitrile-Chlorooxime Ligation (INC) | Ligation | Trifunctional Chlorooxime Probe | Reactivity-Based Screening (RBS), Isolation | Allowed for the detection and structural elucidation of nine isonitrile alkaloids from a crude extract of Fischerella ambigua. | researchgate.net |

Methodologies for Tracking Biosynthetic Intermediates

Elucidating the biosynthetic pathway of this compound involves identifying a series of molecular precursors and the enzymes that catalyze their transformations. The identification of the ambiguine biosynthetic gene cluster (amb) from Fischerella ambigua UTEX 1903 was a foundational step in this process. researchgate.net This allowed for bioinformatic analysis and subsequent in vitro characterization of the pathway's enzymes. researchgate.net

Isotope labeling studies have been a cornerstone methodology for tracking the origin of the atoms in the ambiguine scaffold. These experiments revealed that the biosynthesis begins with two primary building blocks: L-tryptophan and ribulose-5-phosphate. nih.govmdpi.com Isotope tracer experiments confirmed that the carbon atom of the isonitrile group is specifically derived from the C2 carbon of ribulose-5-phosphate. nih.gov This finding led to the proposal of an imine intermediate formed between the amino group of L-tryptophan and the keto carbon of ribulose-5-phosphate. nih.govacs.org

The combination of gene cluster analysis and in vitro enzymatic assays has allowed for the stepwise reconstruction of the early stages of ambiguine biosynthesis. The enzymes AmbI1, AmbI2, and AmbI3, homologous to isonitrile synthases, were shown to catalyze the stereoselective formation of the key precursor, 3-((Z)-2'-isocyanoethenyl) indole, from the initial substrates. researchgate.netmdpi.com This reaction is followed by the crucial C-3 prenylation of the indole core with geranyl pyrophosphate (GPP), a reaction catalyzed by the prenyltransferase AmbP1. researchgate.net This step forms 3-geranyl 3-isocyanovinyl indolenine, which has been identified as a cryptic common biosynthetic intermediate for the entire class of hapalindole-related alkaloids. researchgate.net Subsequent cyclization events, including a Cope rearrangement catalyzed by a unique cyclase, form the tetracyclic hapalindole core. nih.gov This core is then subject to further tailoring by other pathway enzymes, such as non-heme iron-dependent oxygenases, which introduce structural diversity through late-stage C-H activation events to yield the final ambiguine structures. researchgate.netnih.gov

| Intermediate | Precursor(s) | Enzyme(s) | Methodology for Identification | Citations |

| 3-((Z)-2'-isocyanoethenyl) indole | L-tryptophan, Ribulose-5-phosphate | AmbI1, AmbI2, AmbI3 (Isonitrile Synthase Complex) | In vitro enzymatic reconstitution, Gene cluster analysis | researchgate.netmdpi.com |

| 3-geranyl 3-isocyanovinyl indolenine | 3-((Z)-2'-isocyanoethenyl) indole, Geranyl pyrophosphate (GPP) | AmbP1 (Aromatic Prenyltransferase) | Enzymatic assays, Heterologous expression | researchgate.net |

| Hapalindole G | 3-geranyl 3-isocyanovinyl indolenine | AmbC1 (Cyclase) | In vitro enzymatic characterization | nih.govresearchgate.net |

| Ambiguine A | Hapalindole G | AmbP2 (Dimethylallyltransferase) | In vitro enzymatic characterization | researchgate.net |

Future Directions and Emerging Research Perspectives for Ambiguine H Isonitrile

Unexplored Biosynthetic Enzyme Functions and Pathway Intermediates

The biosynthesis of ambiguine (B12290726) H isonitrile is a complex process involving a cascade of enzymatic reactions. The biosynthetic gene cluster (BGC) responsible for the production of ambiguines, including ambiguine H isonitrile, has been identified in cyanobacteria such as Fischerella ambigua. researchgate.netwiley.comnih.gov This has paved the way for dissecting the roles of individual enzymes. However, the precise functions of several enzymes and the structures of many transient intermediates remain to be fully elucidated.

A key area of future research lies in the detailed characterization of the enzymes involved in the later stages of ambiguine biosynthesis. While the initial formation of the indole-isonitrile core and its subsequent geranylation are increasingly understood, the enzymes responsible for the final cyclizations and tailoring reactions that generate the unique pentacyclic structure of many ambiguines are less characterized. researchgate.netnih.govannualreviews.org For instance, the formation of the distinctive fifth (E) ring is proposed to be catalyzed by Rieske-type oxygenases, but direct experimental evidence and mechanistic details are still forthcoming. researchgate.net

Further investigation into the substrate specificity and catalytic mechanisms of the prenyltransferases, cyclases, and oxygenases within the amb gene cluster is crucial. annualreviews.orgresearchgate.netbeilstein-journals.org Understanding the promiscuity of these enzymes could reveal how a single BGC can produce a diverse array of structurally related but distinct hapalindole-type alkaloids. researchgate.netbeilstein-journals.org The identification and structural characterization of previously unknown pathway intermediates will provide critical snapshots of the biosynthetic process, offering valuable insights for biomimetic synthesis and chemoenzymatic approaches. nih.govresearchgate.net

Table 1: Key Biosynthetic Steps and Associated Enzymes in this compound Production

| Biosynthetic Step | Enzyme(s) | Function | Reference |

| Isonitrile Formation | AmbI1, AmbI3 | Catalyze the formation of the isonitrile group from L-tryptophan and ribulose-5-phosphate. | nih.govnih.govannualreviews.org |

| Geranylation | AmbP1 (FamD2) | Transfers a geranyl group to the indole (B1671886) isonitrile core. | annualreviews.orgnih.gov |

| Core Cyclization | Stig Cyclases (e.g., FamC1) | Catalyze a Cope rearrangement and subsequent cyclizations to form the tetracyclic hapalindole core. | annualreviews.orgresearchgate.netresearchgate.net |

| Reverse Prenylation | AmbP3 | Transfers a dimethylallyl group to the C-2 position of the hapalindole core. | beilstein-journals.org |

| Final Cyclization (E-ring formation) | Putative Rieske-type Oxygenases | Proposed to catalyze the final cyclization to form the pentacyclic ambiguine skeleton. | nih.govresearchgate.net |

Development of Novel and Green Synthetic Methodologies

The total synthesis of this compound has been a significant achievement in organic chemistry, showcasing innovative strategies to construct its complex, polycyclic framework. nih.govnih.gov Early syntheses, while successful, often involved lengthy, multi-step sequences. pitt.edu Future research will undoubtedly focus on developing more concise, efficient, and environmentally benign synthetic routes.

A key trend is the move towards protecting-group-free synthesis, which can significantly shorten synthetic sequences and reduce waste. nih.govpitt.edu The development of novel cascade reactions that can form multiple bonds and stereocenters in a single operation is another promising avenue. For example, light-induced fragmentation cascades have been effectively employed in the synthesis of ambiguine H. nih.govpitt.eduscispace.com

Future synthetic strategies will likely continue to draw inspiration from the biosynthetic pathway (biomimetic synthesis). pitt.eduacs.org Exploring novel cycloaddition strategies, such as [4+3] cycloadditions, could provide rapid access to the core skeleton of ambiguine alkaloids. researchgate.netacs.org The development of new catalysts and reagents that can effect challenging transformations with high stereoselectivity and yield will also be critical. This includes advancements in C-H activation and late-stage functionalization, which could allow for the direct introduction of functional groups onto the complex scaffold, bypassing the need for lengthy de novo syntheses.

Advanced Mechanistic Characterization of Target Interactions

This compound and related compounds exhibit a range of biological activities, including antibacterial and antimycotic properties. scispace.comresearchgate.net However, the precise molecular mechanisms underlying these activities are not fully understood. Future research will need to employ advanced techniques to characterize the interactions of this compound with its biological targets.

In silico molecular docking studies can provide initial insights into potential binding partners and binding modes. These computational predictions can then be validated through experimental techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein. This would provide a detailed, atomic-level understanding of the interaction.

Identifying the specific cellular pathways affected by this compound is another important area of investigation. For example, some related hapalindole alkaloids have been shown to inhibit bacterial RNA polymerase. nih.gov Determining if this compound shares this or other targets is a key objective. Techniques such as chemical proteomics and transcriptomics can be used to identify the proteins and genes whose expression or function is altered in the presence of the compound, thereby revealing its mechanism of action. Understanding these target interactions is crucial for the potential development of this compound or its analogs as therapeutic agents.

Chemoenzymatic Synthesis and Biocatalytic Applications in Ambiguine Production

The convergence of chemical synthesis and biocatalysis offers a powerful approach for the production of complex natural products like this compound. Chemoenzymatic synthesis leverages the selectivity and efficiency of enzymes for specific transformations within a larger synthetic scheme, while employing traditional chemical methods for steps that are not amenable to biocatalysis.

A promising chemoenzymatic strategy for ambiguine production involves the use of purified biosynthetic enzymes or whole-cell systems to perform key steps in the pathway. researchgate.net For instance, the isonitrile synthase enzymes (AmbI1/I3) could be used to produce the initial indole-isonitrile precursor, which could then be elaborated using a combination of other biosynthetic enzymes and chemical reactions. nih.govnih.gov The development of robust and scalable biocatalytic processes for these transformations is a key area for future research. mdpi.comeuropa.eu

Furthermore, the exploration of the substrate promiscuity of the ambiguine biosynthetic enzymes opens up the possibility of producing novel, "unnatural" ambiguine derivatives with potentially improved or novel biological activities. researchgate.net By feeding synthetic, non-native precursor molecules to the enzymatic cascade, a library of new ambiguine analogs could be generated. This approach, often referred to as mutasynthesis or semi-synthesis, bypasses the need for complex total synthesis of each new derivative. An optimized biocatalytic method for generating an unnatural ambiguine derivative, 12-epi-ambiguine H nitrile, has already been developed, highlighting the potential of this approach. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing ambiguine H isonitrile’s structure, and how are spectral contradictions resolved?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula determination with 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to resolve structural ambiguities. For example, chlorinated vs. non-chlorinated analogs are distinguished by chemical shifts (e.g., δC 66.4 for C-13 in chlorinated ambiguine K vs. δC 35.4 in deschloro derivatives). Discrepancies in NOESY/ROESY correlations can clarify stereochemistry .

Q. How can researchers differentiate this compound from structurally related indole alkaloids like hapalindoles or fischerindoles?

- Methodology : Analyze isotopic clusters in HRMS (e.g., 3:1 for chlorinated compounds) and substituent-specific NMR patterns. For instance, tetracyclic systems in ambiguines exhibit distinct δH 8.00–7.03 shifts for disubstituted indoles, whereas hapalindoles show monosubstituted indole signals (δH 8.08–7.13). MS/MS fragmentation patterns further distinguish biosynthetic classes .

Q. What are the key challenges in isolating this compound from cyanobacterial extracts?

- Methodology : Use bioactivity-guided fractionation with LC-MS dereplication to avoid co-eluting analogs. Optimize chromatographic conditions (e.g., reverse-phase HPLC with C18 columns) to separate isobaric compounds (e.g., [M+H]+ at m/z 304.90 for ambiguines 1–3). Confirm purity via ¹H NMR line shape analysis and HRMS .

Advanced Research Questions

Q. What enzymatic mechanisms underlie the biosynthesis of isonitrile groups in ambiguine H?

- Methodology : Investigate non-heme iron(II)/α-ketoglutarate-dependent dioxygenases (e.g., ScoE) using density functional theory (DFT) models. Catalytic cycles involve two Fe(IV)-oxo intermediates, initiating hydrogen abstraction from N–H and C–H bonds to form the isonitrile group. Site-directed mutagenesis of active-site lysine residues can validate charge-transfer roles .

Q. How can total synthesis address supply limitations for this compound in bioactivity studies?

- Methodology : Employ radical-based strategies for isonitrile insertion (e.g., Ag₂O/K₂S₂O₈-mediated •CF₂H radical generation) and stereoselective cyclization. Key steps include indole functionalization and late-stage chlorination. Compare synthetic yields (e.g., <5% in multi-step routes) to natural extraction efficiencies .

Q. What computational approaches predict ambiguine H’s bioactivity against Mycobacterium tuberculosis?

- Methodology : Perform molecular docking with virulence-associated enzymes (e.g., Mtb cytochrome P450s) using Schrödinger Suite or AutoDock Vina. Validate predictions via MIC assays against Mtb H37Rv, correlating isonitrile lipopeptide structure (e.g., C-13 substitution) with inhibition (e.g., IC₅₀ <10 μM) .

Q. How do structural modifications of this compound affect its antimicrobial potency?

- Methodology : Synthesize derivatives (e.g., C-13 deschloro, indole alkylation) and test against Gram-positive pathogens. Use time-kill assays and membrane permeability studies (SYTOX Green uptake) to link substituents (e.g., chloro groups enhance membrane disruption) to mechanistic outcomes .

Q. What experimental designs resolve contradictions in reported biosynthetic pathways for isonitrile natural products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.